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Compound of Interest

Compound Name: 5-Thiocyanatothiazol-2-amine

Cat. No.: B1335063

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 5-thiocyanatothiazol-2-amine, a
heterocyclic compound that has emerged as a significant scaffold in medicinal chemistry. This
document consolidates the available scientific literature, focusing on its synthesis, chemical
properties, and biological activities, with a particular emphasis on its role as an anticancer

agent.

Chemical Properties

5-Thiocyanatothiazol-2-amine, also known as 2-amino-1,3-thiazol-5-yl thiocyanate, is a small
molecule with the chemical formula C4H3N3S2. Below is a summary of its key chemical
identifiers and properties.
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Property Value Reference
CAS Number 23056-10-2
Molecular Formula C4H3N3S2 [1]
Molecular Weight 157.22 g/mol
IUPAC Name 2-amino-1,3-thiazol-5-yl
thiocyanate
Canonical SMILES C1=C(SC(=N1)N)SC#N [1]
Physical Form Solid
Melting Point 141°C (decomposition) [2]

. Keep in dark place, inert
Storage Conditions
atmosphere, 2-8°C

Synthesis of 5-Thiocyanatothiazol-2-amine

Multiple synthetic routes to 5-thiocyanatothiazol-2-amine have been reported in the literature.
The following sections detail two distinct experimental protocols.

A common and straightforward method involves the reaction of 2-amino-5-bromothiazole
hydrobromide with a thiocyanate salt.[3][4]

Experimental Protocol: A mixture of 2-amino-5-bromothiazole hydrobromide (53.0 g, 0.204 mol)
and potassium thiocyanate (78.5 g, 0.808 mol) in methanol (1.4 L) is stirred at room
temperature for 20 hours.[3][4] Following the stirring period, the methanol is evaporated. The
resulting residue is treated with water (180 mL), and the pH of the solution is adjusted to 12
with a 10% sodium hydroxide solution. The solid that forms is collected by filtration to yield 5-
thiocyanatothiazol-2-amine as a brown solid.[3][4]

Diagram: Synthesis from 2-Amino-5-bromothiazole
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Synthesis of 5-Thiocyanatothiazol-2-amine (Method 1)
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Caption: Workflow for the synthesis of 5-thiocyanatothiazol-2-amine from 2-amino-5-
bromothiazole.
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An alternative synthesis starts from the more basic 2-aminothiazole, which is reacted with
sodium thiocyanate and bromine.[5]

Experimental Protocol: This method involves the reaction of 2-aminothiazole with sodium
thiocyanate and bromine.[5] Following the reaction, the 2-amino-5-thiocyanatothiazole can be
acylated with acetic anhydride to produce an intermediate for further synthesis, such as for
CDK2 inhibitors.[5]

Biological Activity and Applications

Recent studies have highlighted the potential of 5-thiocyanatothiazol-2-amine as a valuable
fragment in drug discovery, particularly in the development of anticancer therapeutics.

The MYC oncogene is a critical driver in approximately 50% of human cancers, making it a
prime target for therapeutic intervention.[6] However, direct pharmacological inhibition of MYC
has proven challenging. A promising alternative strategy is to disrupt the interaction between
MYC and its essential cofactor, WD40-repeat-containing protein 5 (WDR5).[6]

5-Thiocyanatothiazol-2-amine has been identified as a fragment that effectively impairs the
WDR5-MYC protein-protein interaction.[6] This discovery positions the compound as a
foundational structure for the development of novel MYC-targeted therapies.

Diagram: WDR5-MYC Interaction and Inhibition
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Mechanism of Action
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Caption: Inhibition of the WDR5-MYC interaction by 5-thiocyanatothiazol-2-amine.

The inhibitory activity of 5-thiocyanatothiazol-2-amine and its derivatives against the WDR5-
MYC interaction and their antiproliferative effects on various cancer cell lines have been
quantified.
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Compound Target/Assay Value Cell Line Reference
5-
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Thiocyanatothiaz ) Ki=6.1 uM - [6]
] Interaction (FP)
ol-2-amine (4a)
o WDR5-MYC _
Derivative 4m ) Ki=2.4 uM - [6]
Interaction (FP)
o WDR5-MYC _
Derivative 40 ] Ki=1.0 uM - [6]
Interaction (FP)
o Antiproliferative
Derivative 4m o IC50 = 3.6 uyM MV4-11 [6]
Activity
o Antiproliferative
Derivative 4m o IC50=4.1 uM MOLM-13 [6]
Activity
o Antiproliferative
Derivative 4m o IC50 = 6.8 uM RS4-11 [6]
Activity
o Antiproliferative
Derivative 40 o IC50 =2.5uM MV4-11 [6]
Activity
o Antiproliferative
Derivative 40 o IC50 =3.3 uM MOLM-13 [6]
Activity
o Antiproliferative
Derivative 40 IC50 =5.4 uM RS4-11 [6]

Activity

Beyond its direct biological activity, 5-thiocyanatothiazol-2-amine serves as a key

intermediate in the synthesis of more complex bioactive molecules. It has been utilized in the

preparation of inhibitors for:

¢ Cyclin-Dependent Kinase 2 (CDK2): The compound is a precursor for a series of 2-amino-5-
thio-substituted thiazoles that act as CDK2 inhibitors.[5]

¢ Cyclin-Dependent Kinase-Like 5 (CDKL5): It is used as a reactant in the synthesis of

specific, high-affinity inhibitors of CDKLS5, a kinase implicated in neurodevelopmental

disorders.[7][8]
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Key Experimental Methodologies

The biological activity of 5-thiocyanatothiazol-2-amine and its derivatives has been validated
through several key experimental techniques.

4.1. Fluorescence Polarization (FP) Assay This assay is used to measure the disruption of the
WDR5-MYC protein-protein interaction. The binding affinity (Ki) of the compounds is
determined by monitoring changes in the fluorescence polarization signal as the compound
concentration is varied.[6]

4.2. Differential Scanning Fluorimetry (DSF) DSF is employed to confirm the direct binding of
the compounds to the WDRS5 protein. The technique measures the change in the thermal
denaturation temperature of a protein in the presence of a ligand.[6]

4.3. Co-immunoprecipitation (Co-IP) Co-IP assays are performed to validate the disruption of
the WDR5-MYC interaction within a cellular context. These experiments demonstrate a dose-
dependent dissociation between WDR5 and MYC proteins in the presence of the inhibitor
compounds.[6]

4.4. Cell Viability Assays The antiproliferative effects of the compounds on various cancer cell
lines are assessed using standard cell viability assays. These assays determine the
concentration of the compound required to inhibit cell growth by 50% (IC50).[6]

Conclusion

5-Thiocyanatothiazol-2-amine is a versatile heterocyclic compound with significant potential
in drug discovery and development. Its straightforward synthesis and demonstrated activity as
a disruptor of the critical WDR5-MYC oncogenic interaction make it a valuable starting point for
the design of novel anticancer agents. Furthermore, its utility as a synthetic intermediate for
other kinase inhibitors underscores its importance in medicinal chemistry. Further research into
the optimization of this scaffold is warranted to develop more potent and selective therapeutics
for MYC-driven cancers and other diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1335063?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11247650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11247650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11247650/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11247650/
https://www.benchchem.com/product/b1335063?utm_src=pdf-body
https://www.benchchem.com/product/b1335063?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1335063?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

1. Page loading... [guidechem.com]

2. 23056-10-2 Cas No. | 5-Thiocyanato-thiazol-2-ylamine | Matrix Scientific
[matrix.staging.lint.co.uk]

3. W0O2008033747A2 - Multi-functional small molecules as anti-proliferative agents - Google
Patents [patents.google.com]

4. US8563741B2 - CDK inhibitors containing a zinc binding moiety - Google Patents
[patents.google.com]

5. scispace.com [scispace.com]

6. ldentification of 5-Thiocyanatothiazol-2-amines Disrupting WDR5-MYC Protein—Protein
Interactions - PMC [pmc.ncbi.nim.nih.gov]

7. Discovery and characterization of a specific inhibitor of serine-threonine kinase cyclin-
dependent kinase-like 5 (CDKL5) demonstrates role in hippocampal CA1 physiology - PMC
[pmc.ncbi.nlm.nih.gov]

8. elifesciences.org [elifesciences.org]

To cite this document: BenchChem. [5-Thiocyanatothiazol-2-amine: A Comprehensive
Technical Review]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1335063#5-thiocyanatothiazol-2-amine-literature-
review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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